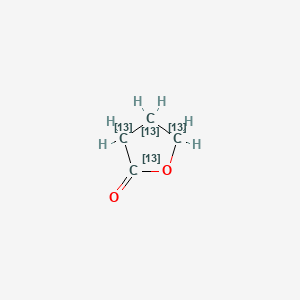

gamma-Butyrolactone-13C4

Overview

Description

Gamma-Butyrolactone (GBL) is a furan compound with a carbonyl group, forming a cyclic lactone . It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate . It is also used as a pharmacological agent and solvent .

Synthesis Analysis

Synthetic methods for γ-butyrolactones have received significant attention due to their broad spectrum of biological and pharmacological activities . Recent advances in the construction of γ-butyrolactone have been classified based on the bond formation in γ-butyrolactone . The most universal synthetic method for γ-butyrolactone is intramolecular esterification .Molecular Structure Analysis

Gamma-butyrolactone is a butan-4-olide that is tetrahydrofuran substituted by an oxo group at position 2 . It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate .Chemical Reactions Analysis

The construction of γ-butyrolactone has been classified based on the bond formation in γ-butyrolactone between (i) C5-O1 bond, (ii) C4-C5 and C2-O1 bonds, (iii) C3-C4 and C2-O1 bonds, (iv) C3-C4 and C5-O1 bonds, (v) C2-C3 and C2-O1 bonds, (vi) C3-C4 bond, and (vii) C2-O1 bond .Physical and Chemical Properties Analysis

GBL is a colorless liquid free of suspended matter . It is miscible with water and hydrocarbons . It is a strong mucous membrane irritant, as well as a mild skin irritant .Scientific Research Applications

Streptomyces Signalling Molecules

Gamma-butyrolactones, including isotopically labeled versions like GBL-13C4, are pivotal in the regulation of antibiotic production and morphological differentiation in Streptomyces species. These small signalling molecules interact with specific receptors to control the biosynthesis of antibiotics, highlighting their importance in understanding microbial communication and secondary metabolite regulation (Takano, 2006).

Food Safety Risk Assessment

The transformation of GBL into gamma-hydroxybutyric acid (GHB) in beverages poses a significant food safety risk. Research utilizing quantitative 13C-NMR techniques, which could include isotopically labeled GBL like GBL-13C4, has shown that pH and temperature are critical factors in this transformation process. This underscores the importance of monitoring and controlling these factors to ensure food safety (Jin et al., 2020).

Polymer Research

Gamma-butyrolactone is a key precursor for the synthesis of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)], a biodegradable polymer with significant potential in medical and environmental applications. Studies involving Cupriavidus species have demonstrated the feasibility of using GBL as a carbon source for producing P(3HB-co-4HB), which could potentially extend to isotopically labeled versions like GBL-13C4 for tracing and studying polymer synthesis pathways (Amirul et al., 2008).

Synthetic Chemistry

GBL-13C4 can play a crucial role in synthetic chemistry, especially in the catalytic asymmetric synthesis of butenolides and butyrolactones. These compounds are foundational to many natural products and synthetic molecules with significant biological activities. Recent advances in asymmetric synthesis techniques have leveraged GBL and its derivatives, including isotopically labeled forms, to create enantiomerically pure compounds for pharmaceutical research and development (Mao et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

With increased environmental concerns and the rising demands for sustainable polymers, studies on ring-opening polymerization (ROP) of cyclic esters have been developed . Gamma-butyrolactone, a renewable monomer derived from succinic acid, could be an alternative for the chemical synthesis of the biopolyester poly (γ-butyrolactone), a structural equivalent of poly (4-hydroxybutyrate), which is obtained from a bacterial fermentation process .

Properties

IUPAC Name |

(2,3,4,5-13C4)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJRWHAVMIAJKC-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH2][13C](=O)O[13CH2]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745818 | |

| Record name | (~13~C_4_)Oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.060 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848486-92-0 | |

| Record name | (~13~C_4_)Oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 848486-92-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.